7-Nitroisochroman-1-one
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Overview
Description
7-Nitroisochroman-1-one is an organic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . It is a nitro-substituted isochroman derivative, characterized by the presence of a nitro group (-NO2) attached to the isochroman ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisochroman-1-one typically involves the nitration of isochroman derivatives. One common method includes the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the isochroman ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and reaction time, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Nitroisochroman-1-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Amino derivatives: Formed through reduction of the nitro group
Nitroso derivatives: Formed through oxidation of the nitro group
Substituted isochroman derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
7-Nitroisochroman-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitroisochroman-1-one involves its interaction with various molecular targets and pathways. The nitro group is known to undergo redox reactions, which can generate reactive nitrogen species (RNS) that interact with cellular components. These interactions can lead to the modulation of signaling pathways, enzyme activities, and gene expression .
Comparison with Similar Compounds
Isochroman: The parent compound without the nitro group.
7-Aminoisochroman-1-one: The reduced form of 7-Nitroisochroman-1-one.
7-Nitrosoisochroman-1-one: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
7-nitro-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAGXJFXHVSZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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